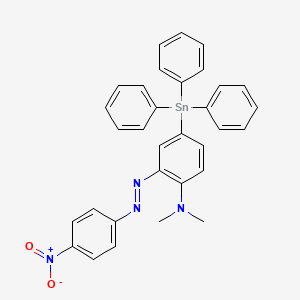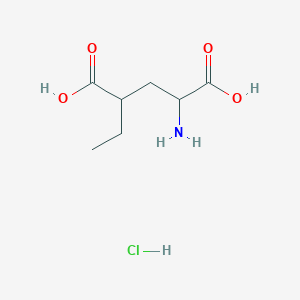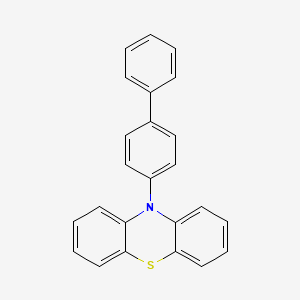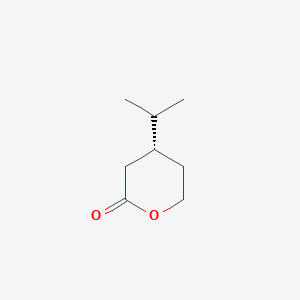
N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline is a complex organic compound that features a combination of nitro, azo, and triphenylstannyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-nitroaniline to form the corresponding diazonium salt. This is followed by coupling with N,N-dimethylaniline to form the azo compound.
Introduction of the Triphenylstannyl Group: The azo compound is then subjected to a stannylation reaction, where triphenylstannyl chloride is used to introduce the triphenylstannyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triphenylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as halogens or organometallic compounds can be used to replace the triphenylstannyl group.
Major Products
Reduction: The major product of the reduction of the nitro group is the corresponding amino compound.
Substitution: The products depend on the substituent introduced, such as halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline has several applications in scientific research:
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industrial Processes: It can be used as a catalyst or intermediate in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The azo group can participate in electron transfer reactions, while the triphenylstannyl group can interact with metal ions or other coordination sites. These interactions can modulate biological pathways or catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-4-nitroaniline: Lacks the azo and triphenylstannyl groups, making it less versatile in applications.
4-(Triphenylstannyl)aniline:
Uniqueness
N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline is unique due to the combination of functional groups that provide a wide range of reactivity and potential applications. The presence of the nitro, azo, and triphenylstannyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
198283-17-9 |
|---|---|
Fórmula molecular |
C32H28N4O2Sn |
Peso molecular |
619.3 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[(4-nitrophenyl)diazenyl]-4-triphenylstannylaniline |
InChI |
InChI=1S/C14H13N4O2.3C6H5.Sn/c1-17(2)14-6-4-3-5-13(14)16-15-11-7-9-12(10-8-11)18(19)20;3*1-2-4-6-5-3-1;/h4-10H,1-2H3;3*1-5H; |
Clave InChI |
BGUKDUVJUCITPK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=NC5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)
![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)









![4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11953020.png)
![4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11953022.png)
